molecular formula C8H6O6 B13413811 2,4,6-Trihydroxyphenylglyoxylic acid

2,4,6-Trihydroxyphenylglyoxylic acid

Cat. No.: B13413811
M. Wt: 198.13 g/mol
InChI Key: BMRQRDSXSJLTAI-UHFFFAOYSA-N
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Description

2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H6O6. It is also known as 2,4,6-trihydroxyphenylglyoxylic acid. This compound is characterized by the presence of three hydroxyl groups attached to a benzene ring and an oxoacetic acid moiety. It is a useful synthetic building block and scaffold in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid typically involves the oxidation of 2,4,6-trihydroxyacetophenone. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a suitable solvent like water or acetic acid, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production methods for 2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid are not well-documented in the literature. the compound can be synthesized on a larger scale using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dihydroxyphenylglyoxylic acid
  • 2,4,6-trihydroxyacetophenone
  • 2,4,6-trihydroxybenzoic acid

Uniqueness

2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid is unique due to the presence of both an oxo group and three hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

2-oxo-2-(2,4,6-trihydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6O6/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,9-11H,(H,13,14)

InChI Key

BMRQRDSXSJLTAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)C(=O)O)O)O

Origin of Product

United States

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